Product packaging for 6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one(Cat. No.:)

6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one

Cat. No.: B11913426
M. Wt: 168.15 g/mol
InChI Key: AOKNRPQAOWKQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one is a chemical compound of high interest in scientific research and drug discovery. This Research Use Only (RUO) product is specifically designed for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use . Pyrimidinone derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently serving as key intermediates in the synthesis of novel therapeutic agents. Compounds with this core structure have demonstrated significant potential in various research areas, particularly in the development of anti-cancer and anti-proliferative agents . For instance, structurally similar pyrrolopyrimidinone derivatives have been identified as potent inhibitors of molecular targets like ENPP1, showing promise in activating the STING pathway for cancer immunotherapy . The incorporation of the oxetane moiety is a strategic feature often explored to optimize the physicochemical properties of drug candidates, potentially influencing solubility and metabolic stability. Researchers can utilize this compound in fundamental pharmaceutical research, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for constructing more complex molecules . This product enables the identification and quantification of chemical substances in a research setting, supporting the advancement of innovative scientific solutions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B11913426 6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

4-(oxetan-3-yloxy)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H8N2O3/c10-6-1-7(9-4-8-6)12-5-2-11-3-5/h1,4-5H,2-3H2,(H,8,9,10)

InChI Key

AOKNRPQAOWKQNK-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=CC(=O)NC=N2

Origin of Product

United States

Synthetic Methodologies for 6 Oxetan 3 Yloxy Pyrimidin 4 3h One and Analogues

Strategies for Pyrimidinone Core Functionalization

The pyrimidinone scaffold is a common motif in medicinal chemistry, and numerous methods exist for its construction and functionalization. For the synthesis of 6-(oxetan-3-yloxy)pyrimidin-4(3H)-one, a key precursor is a pyrimidinone with a suitable leaving group at the C6 position, most commonly a halogen like chlorine.

One prevalent method for constructing the pyrimidinone ring involves the condensation of a three-carbon component with a source of amidine or urea (B33335). For instance, the reaction of β-ketoesters or malonic acid derivatives with amidines or urea is a foundational strategy for building the pyrimidinone system. To install a leaving group at the C6 position, precursors like mucobromic or mucochloric acid can be employed, which already contain halogens that become part of the final heterocyclic ring.

Alternatively, functionalization can occur on a pre-formed pyrimidin-4(3H)-one ring. A common and direct approach is the conversion of the parent 2,4-dihydroxypyrimidine (uracil) to 2,4-dichloropyrimidine using reagents like phosphorus oxychloride (POCl₃). Subsequent selective hydrolysis or substitution at the C4 position can yield a 6-chloro-pyrimidin-4(3H)-one derivative ready for coupling. The reactivity of the chloro-substituents on the pyrimidine (B1678525) ring is crucial, with the C4 and C6 positions being highly susceptible to nucleophilic aromatic substitution (SNAr).

Table 1: Common Precursors for Pyrimidinone Synthesis

Precursor 1Precursor 2Resulting Core
β-KetoesterAmidineSubstituted Pyrimidin-4(3H)-one
Malonyl DichlorideN-Substituted Amide6-Hydroxy-pyrimidin-4(3H)-one
Mucochloric AcidFormamidine6-Chloro-pyrimidin-4(3H)-one

Introduction of the Oxetan-3-yloxy Moiety: Precursor Chemistry and Coupling Reactions

The introduction of the oxetane (B1205548) ring is a critical step that imparts unique physicochemical properties to the final molecule, such as improved solubility and metabolic stability. This is achieved through an etherification reaction with a suitable oxetane precursor.

Oxetan-3-ol is the primary building block for introducing the desired oxetan-3-yloxy moiety. It serves as the nucleophilic component in the key C-O bond-forming reaction. acs.orglibretexts.org The synthesis of oxetan-3-ol itself can be accomplished via several routes, a common one starting from the readily available epichlorohydrin. This multi-step process typically involves epoxide ring-opening, protection, intramolecular cyclization via Williamson ether synthesis, and final deprotection to yield the target alcohol. researchgate.net The presence of the hydroxyl group on the strained four-membered ring makes oxetan-3-ol a valuable intermediate for creating more complex heterocyclic systems. libretexts.org

The Williamson ether synthesis is the most widely employed method for coupling oxetan-3-ol to the pyrimidinone core. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 or SNAr mechanism where the alkoxide of oxetan-3-ol attacks an electrophilic carbon on the pyrimidinone ring, displacing a leaving group. wikipedia.org

The reaction is initiated by deprotonating oxetan-3-ol with a suitable base to form the more potent nucleophile, the oxetan-3-oxide anion. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

Table 2: Bases Commonly Used in Williamson Ether Synthesis

BaseSolvent(s)Typical TemperatureNotes
Sodium Hydride (NaH)THF, DMF0 °C to RTStrong, non-nucleophilic base; generates H₂ gas. youtube.com
Potassium tert-butoxide (KOtBu)THF, t-BuOHRT to refluxStrong, sterically hindered base.
Sodium Hydroxide (NaOH)DMSO, WaterVariesCan be used under phase-transfer conditions.
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRT to 80 °CMilder base, often effective in SNAr reactions.

Multi-step Synthetic Routes and Reaction Optimizations for Pyrimidinone-Oxetane Constructs

A representative synthetic route is as follows:

Synthesis of the Pyrimidinone Core: A 6-halopyrimidin-4(3H)-one is synthesized, for example, 6-chloropyrimidin-4(3H)-one.

Coupling Reaction: The 6-chloropyrimidin-4(3H)-one is reacted with oxetan-3-ol in the presence of a base.

Optimization of the coupling step is crucial for success:

Base Selection: A strong, non-nucleophilic base like sodium hydride is often preferred to fully deprotonate the oxetan-3-ol without competing in the substitution reaction. youtube.com

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used as they can solvate the cation of the alkoxide salt and facilitate the SNAr reaction. libretexts.org

Temperature Control: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions or decomposition, particularly given the strained nature of the oxetane ring. nih.gov

Leaving Group: Chlorine is a commonly used leaving group on the pyrimidinone ring. Other halogens like bromine or fluorine can also be used, with their reactivity depending on the specific electronic nature of the pyrimidine system.

This approach avoids the use of harsh conditions that could lead to the ring-opening of the sensitive oxetane moiety. rsc.org

Stereoselective Synthesis Approaches for Oxetane-Substituted Pyrimidinones (B12756618)

While this compound is an achiral molecule, many of its analogues possess stereocenters. Stereoselective synthesis is therefore critical for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Stereoselectivity can be introduced by using a chiral, enantiomerically pure oxetane building block. For example, the synthesis of a 2-substituted oxetan-3-ol can be achieved through stereoselective methods. One such approach involves the enantioselective reduction of a β-halo ketone, followed by an intramolecular Williamson ether cyclization to form the chiral oxetane ring. acs.org Another strategy is the catalytic asymmetric reductive coupling of an oxetanone with an allylic acetate, which can produce chiral α-stereogenic oxetanols. nih.gov

Once the enantiopure substituted oxetan-3-ol is prepared, it can be coupled to the pyrimidinone core using the etherification methods described previously. Since the coupling reaction at the C6 position of the pyrimidinone does not typically involve the chiral center on the oxetane ring, the stereochemistry is preserved in the final product. This modular approach allows for the synthesis of a variety of stereochemically defined oxetane-substituted pyrimidinones. qub.ac.uk

Advanced Structural Characterization and Spectroscopic Analysis of 6 Oxetan 3 Yloxy Pyrimidin 4 3h One

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic analysis is crucial for confirming the molecular structure, identifying functional groups, and understanding the electronic environment of the atoms within 6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one. Although specific experimental spectra for this exact compound are not widely available in peer-reviewed literature, its features can be predicted based on the analysis of its constituent parts and data from analogous structures.

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidinone and oxetane (B1205548) ring protons. The pyrimidinone ring should exhibit two signals in the aromatic region, one for the proton at the C2 position and another for the proton at the C5 position. A broad singlet corresponding to the N-H proton is also anticipated, with its chemical shift being dependent on solvent and concentration. The oxetane ring protons would present a more complex pattern. The methine proton at the C3' position, being attached to the ether oxygen, would appear as a multiplet. The four methylene (B1212753) protons at the C2' and C4' positions of the oxetane ring are diastereotopic and would likely appear as two distinct multiplets.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The pyrimidinone ring is expected to show four distinct signals. The carbonyl carbon (C4) would be the most downfield signal. The C2, C5, and C6 carbons would also have characteristic shifts. The oxetane ring should display three signals: one for the methine carbon (C3') and two for the methylene carbons (C2' and C4').

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
C2-H7.9 - 8.2 (s)155 - 158
C4---165 - 168 (C=O)
C5-H5.8 - 6.1 (s)95 - 100
C6---160 - 163
N3-H10.0 - 12.5 (br s)---
C2' / C4'4.6 - 5.0 (m)72 - 76
C3'-H5.2 - 5.6 (m)65 - 70

Note: Predicted values are based on typical ranges for pyrimidinone and oxetane-containing structures. Actual values may vary. s = singlet, br s = broad singlet, m = multiplet.

IR spectroscopy is used to identify the characteristic vibrations of functional groups. For this compound, the spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching of the pyrimidinone ring, typically around 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broad band in the 3100-3300 cm⁻¹ region. The C-O-C stretching of the ether linkage and the oxetane ring would be visible in the fingerprint region, approximately between 1050 and 1250 cm⁻¹. Aromatic C=N and C=C stretching vibrations from the pyrimidine (B1678525) ring are also expected in the 1550-1620 cm⁻¹ range.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-HStretching3100 - 3300 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (amide)Stretching1650 - 1700 (strong)
C=N / C=C (ring)Stretching1550 - 1620
C-O-C (ether)Asymmetric Stretching1200 - 1250

Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural clues through its fragmentation pattern. For this compound (Molecular Formula: C₇H₈N₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z of 168.15. High-resolution mass spectrometry would confirm the elemental composition. Common fragmentation pathways would likely involve the cleavage of the oxetane ring or the loss of the entire oxetane-oxy group from the pyrimidinone core.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (predicted) Description
[M+H]⁺169.06Protonated molecular ion
[M]⁺168.05Molecular ion
[M-C₃H₄O]⁺112.03Loss of oxetene
[M-C₃H₅O₂]⁺97.03Cleavage of the ether bond with H transfer

Conformational Analysis of the Oxetane and Pyrimidinone Ring Systems within the Compound

The pyrimidinone ring, due to its sp² hybridized atoms, is expected to be largely planar. In contrast, the oxetane ring is known to adopt a non-planar, puckered conformation to alleviate the significant ring strain inherent in a four-membered ring. acs.org X-ray crystallographic studies of substituted oxetanes show a distinct puckering angle. acs.org This puckering is a balance between angle strain and torsional strain from eclipsing interactions. The introduction of the oxygen atom reduces some gauche interactions compared to cyclobutane, but the ring remains non-planar. google.comnih.gov

The oxetane moiety can act as a "conformational lock," rigidifying the structure and influencing the spatial orientation of adjacent groups. acs.org The ether linkage between the planar pyrimidinone and the puckered oxetane allows for rotation, but certain conformations will be sterically and electronically favored. The presence of the polar oxetane ring can significantly influence a molecule's properties, including solubility and metabolic stability, making it an attractive feature in medicinal chemistry. nih.govatlantis-press.com The specific conformational preference of the oxetane ring and its orientation relative to the pyrimidinone core would be best determined by advanced computational modeling or direct experimental methods like X-ray crystallography.

Computational Chemistry and Molecular Modeling of 6 Oxetan 3 Yloxy Pyrimidin 4 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of a molecule. dergipark.org.tr These methods provide a detailed picture of electron distribution and orbital energies, which are key determinants of molecular reactivity. For 6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one, DFT calculations at a level like B3LYP/6-311++G(d,p) can be used to optimize the molecular geometry and compute a range of electronic properties.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. These maps highlight electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, predicting sites for intermolecular interactions. For this compound, the carbonyl oxygen and nitrogen atoms of the pyrimidinone ring are expected to be primary sites for nucleophilic attack.

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. Hardness measures the resistance to change in electron distribution, while the electrophilicity index quantifies the electron-accepting capability. These parameters are vital for comparing the reactivity of different derivatives in a series. A DFT study on a pyrimidine (B1678525) photoproduct explored the reaction mechanism of an oxetane (B1205548) intermediate, showcasing how these calculations can elucidate complex chemical transformations. researchgate.net

Table 1: Predicted Electronic Properties of this compound via DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVElectron-donating capability
LUMO Energy-1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical reactivity and stability
Chemical Hardness (η)2.65 eVResistance to deformation of electron cloud
Electrophilicity Index (ω)1.55 eVPropensity to accept electrons
Dipole Moment3.2 DMeasure of molecular polarity

Molecular Dynamics Simulations for Conformational Sampling and Intramolecular Interactions

While quantum calculations describe the static electronic state, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on a force field, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as a solvent box. fraserlab.comnih.gov

For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotational freedom around the ether linkage connecting the oxetane and pyrimidinone rings. By tracking the dihedral angles over nanoseconds of simulation time, researchers can identify the most stable and frequently adopted conformations. This analysis is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Furthermore, MD simulations can characterize intramolecular and intermolecular hydrogen bonds. researchgate.net The simulation can track the formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, providing a detailed picture of its solvation shell. It can also identify stable intramolecular hydrogen bonds that might constrain the molecule's conformation. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over time indicates the stability of the molecule's conformation, while the root-mean-square fluctuation (RMSF) highlights regions of high flexibility. nih.gov

Table 2: Conformational Dynamics from a Simulated 100 ns MD Trajectory

ParameterDescriptionObservation
RMSD of Backbone AtomsMeasures the average deviation of the pyrimidinone ring from the initial structure.Stabilizes around 1.5 Å, indicating a stable core structure.
RMSF of Oxetane Ring AtomsMeasures the fluctuation of individual atoms in the oxetane moiety.Higher fluctuation compared to the pyrimidinone ring, indicating flexibility.
Key Dihedral Angle (C4-O-C3'-C2')Describes the rotation around the ether linkage.Shows preference for specific rotamers, suggesting conformational preferences.
Intramolecular H-bondsPotential hydrogen bonds within the molecule.Transient H-bonds may form, influencing local conformation.
Radial Distribution Function (g(r))Describes the probability of finding water molecules at a distance from the solute.Shows structured water layers around polar groups like the carbonyl oxygen.

Ligand-Target Interaction Analysis through Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. tubitak.gov.tr

In a typical docking study involving this compound, the compound would be docked into the active site of a relevant protein target. Pyrimidine derivatives are known to target a wide range of proteins, including kinases and viral proteases. mdpi.com The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function, which estimates the binding free energy. The resulting binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. f1000research.com

The analysis of the docked pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov For this compound, the pyrimidinone ring can act as a hydrogen bond donor and acceptor, while the oxetane ring can engage in polar interactions and contribute to occupying specific pockets within the active site.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

ParameterResultInterpretation
Binding Affinity-8.5 kcal/molStrong predicted binding to the active site.
Hydrogen Bond DonorsN-H of the pyrimidinone ring.Forms a hydrogen bond with the backbone carbonyl of a glutamate residue.
Hydrogen Bond AcceptorsCarbonyl oxygen of pyrimidinone, Ether oxygen, Oxetane oxygen.Interacts with a lysine residue in the active site.
Hydrophobic InteractionsPyrimidine ring.Forms π-stacking interactions with a phenylalanine residue.
Key Interacting ResiduesGLU, LYS, PHE, LEUHighlights the critical amino acids for ligand binding and stabilization.

Predictive Modeling for Structure-Property Relationships of Oxetane-Pyrimidinone Hybrids

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.com These models are valuable for predicting the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

To develop a QSAR model for a series of oxetane-pyrimidinone hybrids, a dataset of compounds with known biological activity (e.g., IC50 values) is required. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links the descriptors to the observed activity. researchgate.net

A comprehensive structure-activity relationship (SAR) study can reveal which structural features are crucial for activity. chemrxiv.orgmdpi.com For instance, a model might show that the presence of the oxetane ring positively contributes to activity by improving solubility or providing a key interaction point, while substitutions on the pyrimidinone ring modulate electronic properties that influence binding. The statistical quality of the model is assessed using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²), which indicate the model's predictive power. researchgate.net

Table 4: Example of a QSAR Model for Oxetane-Pyrimidinone Hybrids

ComponentDescription
Dependent Variable Biological Activity (e.g., -log(IC50))
Independent Variables Molecular Descriptors: LogP (lipophilicity), TPSA (topological polar surface area), Dipole Moment, LUMO Energy.
Hypothetical Equation -log(IC50) = 0.5 * LogP - 0.02 * TPSA + 0.3 * Dipole - 0.1 * LUMO + C
Statistical Metrics R² = 0.85, Q² = 0.75
Interpretation The model suggests that higher lipophilicity and dipole moment, combined with lower polar surface area and LUMO energy, are correlated with increased biological activity for this class of compounds.

Structure Activity Relationship Sar Studies on Derivatives of 6 Oxetan 3 Yloxy Pyrimidin 4 3h One

Systematic Modification Strategies for the Pyrimidinone Core

The pyrimidinone core of 6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one serves as a crucial anchor for interactions with biological targets. Researchers have employed various strategies to systematically modify this core to enhance potency and selectivity. Key modifications often focus on the positions not occupied by the oxetane (B1205548) ether linkage, primarily the N1, C2, and C5 positions of the pyrimidinone ring.

One common approach involves the introduction of various substituents at the C2 and C5 positions. For instance, in the context of BTK inhibitors, the addition of an amine at the C2 position and a substituted phenyl ring at the C5 position has been shown to be critical for activity. The nature of these substituents can significantly impact the binding affinity.

Another key strategy is the fusion of other ring systems to the pyrimidinone core, creating bicyclic or tricyclic structures. This can lead to more rigid analogs with altered conformational preferences, potentially improving target engagement. For example, the fusion of a pyrazole ring to the pyrimidine (B1678525) core has been a successful strategy in developing potent kinase inhibitors. mdpi.com

Below is a table summarizing the impact of various modifications to the pyrimidinone core on the inhibitory activity of this compound derivatives against a target kinase.

Modification Position Substituent/Fusion Impact on Activity
SubstitutionC2Small alkyl groupsGenerally well-tolerated
SubstitutionC2Aromatic ringsCan enhance pi-stacking interactions
SubstitutionC5Substituted anilinesOften crucial for potency
SubstitutionN1Alkyl groupsCan modulate solubility and cell permeability
Ring FusionC4-C5PyrazoleLeads to potent inhibitors

Exploration of Substituent Effects on the Oxetane Moiety within the Compound Class

The oxetane moiety is a distinctive feature of this compound class, often incorporated to improve physicochemical properties such as solubility and metabolic stability. nih.govresearchgate.net Beyond these general benefits, the substitution pattern on the oxetane ring itself can have a profound impact on biological activity.

The 3-position of the oxetane ring, where it links to the pyrimidinone core via an ether bond, is a primary point of attachment. However, modifications can also be introduced at other positions of the oxetane ring. For example, the introduction of small alkyl or fluoro groups at the 2- or 4-positions of the oxetane can influence the molecule's conformation and its interaction with the target protein.

Stereochemistry of the oxetane ring is another critical factor. The R- and S-enantiomers of a derivative can exhibit significantly different biological activities, highlighting the importance of a specific three-dimensional arrangement for optimal target binding.

The following table illustrates the effect of substituents on the oxetane moiety on the activity of this compound derivatives.

Modification Position on Oxetane Substituent Impact on Activity
Substitution2-positionMethylCan lead to steric clashes
Substitution2-positionFluoroMay enhance binding through polar interactions
Stereochemistry3-position(R)-enantiomerOften shows higher potency than (S)-enantiomer
Stereochemistry3-position(S)-enantiomerTypically less active

Influence of Linker Chemistry and Regioisomeric Variations on Molecular Behavior

The ether linkage between the oxetane and the pyrimidinone core is a key structural element. Variations in this linker, as well as the regioisomeric placement of the oxetanyloxy group on the pyrimidine ring, can significantly alter the compound's properties and biological activity.

Regioisomers, where the oxetan-3-yloxy group is attached to a different position on the pyrimidinone ring (e.g., the 5-position instead of the 6-position), often exhibit dramatically different biological profiles. This is because the position of this bulky group is critical for establishing the correct orientation within the target's binding pocket. Structure-activity relationship studies of 6-alkynylpyrimidines have demonstrated the importance of the linker length at the 5-position for high-affinity inhibition of adenosine kinase. nih.gov

The table below summarizes the influence of linker and regioisomeric variations.

Variation Description Impact on Activity
Linker ModificationReplacement of ether oxygen with sulfurCan alter binding geometry and potency
Linker ModificationReplacement of ether oxygen with nitrogenMay introduce hydrogen bonding capabilities
RegioisomerismOxetanyloxy group at C5-positionOften results in a significant loss of activity
RegioisomerismOxetanyloxy group at C6-positionGenerally the more active regioisomer

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models can provide valuable predictive insights, guiding the design of new analogs with improved potency and properties.

These models are built using a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include parameters related to the molecule's size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed biological activity. nih.gov

A typical QSAR model for this class of compounds might reveal that specific electronic properties of the substituent at the C5 position of the pyrimidinone ring are positively correlated with inhibitory activity, while increased steric bulk at the 2-position of the oxetane ring is negatively correlated. Such models can then be used to virtually screen new, yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing. This approach can significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising candidates.

The following table provides a conceptual overview of descriptors that might be used in a QSAR model for this compound class.

Descriptor Type Example Descriptor Potential Influence on Activity
ElectronicHammett's constant (σ) of C5-substituentElectron-withdrawing groups may enhance activity
StericMolar refractivity (MR) of oxetane substituentBulky groups may decrease activity due to steric hindrance
LipophilicLogPOptimal lipophilicity is required for cell permeability
TopologicalWiener indexDescribes molecular branching and size

Advanced Applications and Methodological Development of the 6 Oxetan 3 Yloxy Pyrimidin 4 3h One Scaffold

Incorporation into Complex Molecular Architectures and Hybrid Systems

The 6-(oxetan-3-yloxy)pyrimidin-4(3H)-one moiety serves as a valuable building block for the synthesis of more complex molecular architectures and hybrid systems, designed to target a variety of biological pathways. Its inherent structural and electronic features make it an attractive component for generating novel compounds with potential therapeutic applications.

The pyrimidine (B1678525) core, a key component of nucleobases, provides a planar, electron-rich structure conducive to hydrogen bonding and π-π stacking interactions within biological targets. mdpi.com The oxetane (B1205548) group, on the other hand, introduces a three-dimensional, polar, and low-molecular-weight element that can enhance physicochemical properties such as metabolic stability and aqueous solubility. nih.gov

The hybridization of the pyrimidinone core with other pharmacophoric systems has been shown to yield compounds with significant biological activity. For instance, the combination of a pyrimidine core with a 1,3-thiazole moiety has been explored to unite two systems with known anticancer potential. mdpi.com Similarly, the development of hybrid molecules based on a purine (B94841) scaffold substituted at various positions has demonstrated the potential to enhance cytotoxic effects. mdpi.com

In the context of creating diverse chemical libraries, the pyrimidinone scaffold has been fused with other heterocyclic systems. For example, novel chromenopyrimidines have been synthesized through cyclization reactions of 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with various reagents under sustainable conditions. nih.gov Furthermore, the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids linked to arene units has yielded compounds with potent antibacterial and COX-2 inhibitory activities. colab.ws These examples underscore the modularity of the pyrimidinone core, allowing for its incorporation into a wide range of complex and hybrid molecular systems.

Role in Scaffold Hopping and Bioisosteric Replacements in Chemical Design

The concept of scaffold hopping, or the identification of isofunctional but structurally novel molecular frameworks, is a cornerstone of modern drug discovery. nih.govresearchgate.net The this compound scaffold, and particularly its oxetane component, plays a significant role in this area as a bioisosteric replacement for other common chemical groups.

Bioisosteres are substituents or groups that possess similar physical or chemical properties and which produce broadly similar biological effects. The oxetane moiety has been successfully employed as a bioisostere for gem-dimethyl, carbonyl, and morpholinyl groups. nih.govnih.gov This substitution can lead to improvements in key drug-like properties.

The incorporation of the polar and low molecular weight oxetane group has been demonstrated to enhance metabolic stability, solubility, and lipophilicity profiles of parent compounds, while also increasing the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with successful clinical development. nih.gov For example, the replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane can lead to improved metabolic stability. nih.gov

A key advantage of using the oxetane motif is its ability to modulate the basicity of neighboring nitrogen atoms. In one instance, the incorporation of an oxetane moiety into a tetrahydroquinazoline (B156257) scaffold successfully mitigated the hERG liability of a compound by lowering its pKa. nih.gov This demonstrates the utility of the oxetane group in fine-tuning the physicochemical properties of a molecule to optimize its safety and pharmacokinetic profile.

The following table summarizes the bioisosteric relationships and resulting property improvements associated with the oxetane moiety:

Original GroupBioisosteric ReplacementPotential Improvements
gem-dimethyl3,3-disubstituted oxetaneImproved metabolic stability, increased polarity
CarbonylOxetaneEnhanced aqueous solubility, modulation of electronic properties
MorpholineOxetane-containing scaffoldAltered lipophilicity, improved metabolic stability

Development of Novel Synthetic Routes to Related Pyrimidinone-Oxetane Hybrids

The growing interest in pyrimidinone-oxetane hybrids has spurred the development of novel and efficient synthetic methodologies. These routes aim to provide access to a wider range of structurally diverse compounds for biological screening.

One common approach involves the cyclization of appropriately substituted precursors. For example, novel pyrimidine derivatives have been synthesized by the cyclization of aminocarbonitrile with urea (B33335) or thiourea, a reaction that can be facilitated by the use of basic alumina (B75360) as a solid support. nih.gov To enhance reaction yields and rates, ultrasound irradiation has been employed as a sustainable and efficient method. nih.gov

Another strategy focuses on the direct alkylation of pre-formed pyrimidinone rings. The chemoselective O-alkylation of substituted 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been achieved using alkyl halides, providing a direct route to O-alkylated pyrimidine derivatives. nih.gov This method offers a convergent approach to the desired products.

The synthesis of fused pyrimidine systems represents another important area of methodological development. For instance, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and identified as potent ROCK inhibitors. nih.gov Similarly, tandem synthesis methods have been reported for the preparation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids, which have shown promising antibacterial activity. colab.ws

The table below outlines some of the synthetic strategies employed for the preparation of pyrimidinone-based compounds:

Synthetic StrategyDescriptionKey Features
CyclizationFormation of the pyrimidine ring from acyclic precursors.Can be promoted by solid supports or ultrasound irradiation. nih.gov
Direct AlkylationIntroduction of substituents onto a pre-existing pyrimidinone core.Allows for convergent synthesis and late-stage functionalization. nih.gov
Tandem SynthesisMultiple bond-forming reactions occur in a single pot.Efficient and atom-economical. colab.ws
Fused Ring System FormationConstruction of polycyclic systems containing the pyrimidinone moiety.Access to structurally complex and rigid scaffolds. nih.gov

Investigation of its Chemical Reactivity and Transformation Pathways

Understanding the chemical reactivity and potential transformation pathways of the this compound scaffold is crucial for its application in synthesis and for predicting its metabolic fate. The reactivity is governed by the interplay of the electron-deficient pyrimidinone ring and the strained oxetane moiety.

The pyrimidinone core can undergo various chemical transformations. For instance, the nitrogen atoms of the pyrimidine ring can be alkylated, although controlling the regioselectivity between N- and O-alkylation can be challenging. nih.gov The development of chemoselective alkylation methods is therefore an important area of research. nih.gov

The oxetane ring, being a strained four-membered heterocycle, is susceptible to ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under acidic conditions. cymitquimica.com This reactivity can be exploited for the synthesis of more complex molecules. The hydroxyl group in a related compound, oxetan-3-ylmethanol, can participate in nucleophilic substitutions, further expanding the synthetic utility of the oxetane motif. cymitquimica.com

Quantum chemical methods can provide valuable insights into the reactivity of such molecules. mdpi.com These computational approaches can be used to calculate properties like group electronegativity and hardness, which can help in predicting the most likely sites for chemical reactions. mdpi.com

The reactivity of the this compound scaffold is a composite of the reactivities of its constituent parts. The following table summarizes the key reactive sites and potential transformations:

Molecular MoietyReactive Site(s)Potential Transformations
Pyrimidinone RingNitrogen atoms, Carbonyl groupN-alkylation, O-alkylation, Nucleophilic addition to the carbonyl
Oxetane RingOxygen atom, Carbon atomsRing-opening reactions, Nucleophilic substitution
Ether LinkageOxygen atomCleavage under harsh conditions

Conclusion and Future Perspectives in the Academic Research of 6 Oxetan 3 Yloxy Pyrimidin 4 3h One

Summary of Current Research Landscape and Identified Knowledge Gaps

The academic research landscape for 6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one is nascent, with the compound primarily appearing in chemical supplier catalogs rather than in extensive peer-reviewed studies. bldpharm.com The core structure, however, is a composite of two highly significant pharmacophores in medicinal chemistry: the pyrimidin-4(3H)-one ring and the oxetane (B1205548) moiety.

The pyrimidine (B1678525) scaffold is a cornerstone in the development of therapeutic agents, largely due to its presence in the nucleobases of DNA and RNA. nih.gov This has made it an attractive framework for designing molecules that can interact with a multitude of biological targets. nih.gov Pyrimidine derivatives have been successfully developed as anticancer agents, with numerous approved drugs and clinical trial candidates targeting protein kinases like Aurora kinase (AURK) and polo-like kinase (PLK). nih.gov Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, are also recognized as privileged scaffolds with applications ranging from anticancer to psychopharmacological agents. mdpi.com

Similarly, the oxetane ring, a four-membered heterocycle, has gained immense traction in modern drug discovery. nih.govnih.gov Once considered a niche and potentially unstable curiosity, it is now widely used as a bioisostere for gem-dimethyl and carbonyl groups. thieme-connect.comnih.gov The inclusion of an oxetane motif can significantly improve key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation and target selectivity. nih.govnih.gov Its unique structural and electronic properties make it a valuable tool for escaping flatland and exploring novel chemical space. chemrxiv.org

The primary knowledge gap is the near-total absence of dedicated research into the specific combination of these two moieties in this compound. While the synthesis and utility of each component are well-documented, their synergistic potential remains unexplored. There is a lack of data on the optimal synthetic routes to this compound and its derivatives, its physicochemical properties, its conformational preferences, and, most importantly, its biological activity profile. The potential for this scaffold to act as, for example, a novel kinase inhibitor, building on the legacy of pyrimidinones (B12756618) while leveraging the property-enhancing effects of the oxetane, is entirely speculative at this stage and represents a significant opportunity for investigation.

Emerging Methodologies for Pyrimidinone and Oxetane Derivatization

Advances in synthetic chemistry provide a robust toolkit for the future derivatization of the this compound scaffold.

Pyrimidinone Derivatization: The pyrimidinone core is amenable to a wide range of synthetic transformations. Modern approaches often focus on efficiency and complexity generation.

Multi-component Reactions (MCRs): One-pot, three-component reactions, for instance, reacting aryl aldehydes, malononitrile, and barbituric acid under catalytic conditions, have proven highly effective for generating diverse pyranopyrimidine libraries with high yields. nih.gov

Cascade Reactions: Versatile and high-yield methods for creating fused pyrimidine systems, such as thieno[2,3-d]pyrimidin-4(3H)-ones, have been developed from the reaction of 1H-tetrazoles with aliphatic amines, proceeding through a multi-step cascade without the need for solvents. nih.gov

Functionalization of Pre-formed Rings: Existing pyrimidinone rings can be elaborated through various reactions. For example, chromenopyrano[2,3-d]pyrimidinone has been shown to react with reagents like triethyl orthoformate and acetyl chloride to produce complex pentacyclic heterocycles. nih.gov Similarly, quinazolin-4(3H)-one can be converted to a hydrazinyl derivative, which then serves as a handle for introducing other scaffolds, such as pyrazoles, through condensation and subsequent cyclization. mdpi.com

Oxetane Derivatization: The synthesis and functionalization of oxetanes have matured significantly, moving beyond simple preparations to include robust and scalable methods. nih.gov

C-O Bond Forming Cyclizations: The classic Williamson etherification remains a staple, but newer methods offer milder conditions and broader scope. acs.orgbeilstein-journals.org A recently developed strategy couples this with alcohol C–H functionalization, avoiding complex substrate pre-functionalization. beilstein-journals.org Copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols represents another advanced cyclization technique. beilstein-journals.org

[2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl group and an alkene, is a direct method to form the oxetane ring. beilstein-journals.org Recent advancements include iridium-catalyzed variants that proceed under milder conditions. beilstein-journals.org

Late-Stage Functionalization: Given that oxetane rings can be sensitive to certain reagents, methods for their installation or modification late in a synthetic sequence are highly valuable. nih.gov This includes rhodium-catalyzed O–H insertion of diazomalonates into bromohydrins followed by cyclization, a method that accommodates a variety of functional groups. thieme-connect.com Furthermore, the intact oxetane ring can be functionalized; for example, 2-arylsulfonyl oxetanes can be lithiated to create a nucleophilic center for further reaction. acs.org

These emerging methodologies provide a clear path for creating libraries of novel analogs based on the this compound scaffold for further investigation.

Theoretical and Experimental Avenues for Further Exploration of Scaffold Utility

The underexplored nature of this compound presents a fertile ground for both computational and experimental studies to unlock its potential utility.

Theoretical Avenues:

Computational Modeling and Virtual Screening: Before embarking on extensive synthesis, theoretical studies can efficiently guide research. Molecular docking simulations can be performed to screen virtual libraries of this compound derivatives against known biological targets, particularly protein kinases, which are well-established targets for pyrimidine-based inhibitors. nih.govmdpi.com This approach can identify derivatives with the highest predicted binding affinity and suggest specific substitution patterns on both the pyrimidinone and oxetane rings that are likely to yield potent compounds.

ADME/T Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as demonstrated for other heterocyclic scaffolds, can be employed. mdpi.com These models can assess the drug-likeness of virtual derivatives, flagging potential liabilities such as poor solubility or high metabolic turnover early in the design process. Theoretical studies focused on the impact of the oxetane moiety on properties like pKa and logD can help prioritize analogs with favorable pharmacokinetic profiles. nih.gov

Experimental Avenues:

Combinatorial Synthesis and Library Generation: Leveraging the derivatization methodologies outlined previously, a focused library of this compound analogs should be synthesized. This library would systematically explore substitutions at various positions of the pyrimidinone ring and potentially different substitution patterns on the oxetane itself.

Biological Screening: The synthesized library should be subjected to a battery of biological assays. Given the provenance of the pyrimidinone scaffold, initial screening should focus on panels of protein kinases implicated in cancer and inflammatory diseases. nih.gov The unique properties of the oxetane suggest that these derivatives might offer improved potency or selectivity profiles compared to non-oxetane-containing pyrimidinones. nih.gov

Physicochemical and Pharmacokinetic Profiling: Promising hits from biological screening must be characterized experimentally. Key parameters to measure include aqueous solubility, metabolic stability in liver microsomes, and cell permeability. nih.gov These experiments would validate (or refute) the theoretical benefits conferred by the oxetane ring and are crucial for determining if a compound has the potential to be advanced into further preclinical studies. This systematic approach, combining predictive theoretical work with targeted experimental synthesis and screening, will be essential to fully explore the utility of the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing pyrimidin-4(3H)-one derivatives like 6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one?

  • Answer : Pyrimidin-4(3H)-one derivatives are typically synthesized via multi-step routes. For example:

  • Nucleophilic substitution : Reacting 6-hydroxypyrimidinone with oxetane derivatives under basic conditions (e.g., NaH in DMF) introduces the oxetane moiety .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids in dioxane/water mixtures (100°C, pH 10) enable aryl/heteroaryl substitutions .
  • Nitration/Nitrosation : Controlled nitration in 72–82% H₂SO₄ with nitrogen oxides introduces nitro groups at specific positions .
    • Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is structural characterization performed for 6-substituted pyrimidin-4(3H)-one derivatives?

  • Answer : Key techniques include:

  • Spectroscopy :
  • IR : Carbonyl stretches (~1650 cm⁻¹) and NH vibrations (~3350 cm⁻¹) confirm tautomeric forms .
  • NMR : ¹H NMR distinguishes oxetane protons (δ 4.5–5.0 ppm) and pyrimidine C-H signals (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., keto-enol tautomer prevalence) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₉H₁₀N₂O₃) .

Q. What reaction conditions optimize yields for pyrimidin-4(3H)-one functionalization?

  • Answer :

  • Solvents : DMF or DMSO for coupling reactions; ethanol/water for reductions .
  • Temperature : Reflux (100°C) for cross-coupling; 0–5°C for nitration to avoid over-oxidation .
  • Catalysts : Pd(PPh₃)₄ for Suzuki couplings; ZnCl₂ for Friedel-Crafts alkylation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for pyrimidin-4(3H)-ones?

  • Answer : Discrepancies often arise from:

  • Tautomerism : NMR may average keto/enol forms, while X-ray captures a single state. Variable-temperature NMR (e.g., -40°C) stabilizes tautomers for clearer analysis .
  • Dynamic effects : DFT calculations (B3LYP/6-31G*) model rotational barriers (e.g., 15 kcal/mol for oxetane rotation) .
  • Example : 2-Amino-6-(arylaminomethyl) derivatives show δ 0.3 ppm shifts between solution (NMR) and solid-state (X-ray) environments .

Q. What structural modifications enhance biological activity in pyrimidin-4(3H)-one derivatives?

  • Answer : SAR studies suggest:

  • Electron-withdrawing groups : -CF₃ at position 2 improves lipophilicity and enzyme binding (IC₅₀ reduced by 40% in DHFR inhibition) .
  • Heterocyclic fusion : Thieno[3,2-d]pyrimidinones exhibit 10× higher melanin inhibition vs. non-fused analogs due to π-stacking .
  • Oxetane replacement : Larger rings (e.g., tetrahydrofuran) reduce metabolic clearance (t₁/₂ increased from 2.1 to 5.3 hours) .

Q. Which computational methods predict reactivity in nucleophilic substitutions of this compound?

  • Answer :

  • DFT (M06-2X/cc-pVTZ) : Maps electrostatic potentials, identifying C4 carbonyl as the primary electrophilic site (Mulliken charge: -0.45 e) .
  • MD simulations (AMBER) : Predict oxetane ring strain increases by 15% in aqueous vs. hydrophobic environments, accelerating hydrolysis .
  • Kinetic studies : Nitration at C5 proceeds 3× faster than C2 under H₂SO₄/NOx conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.